molecular formula C9H8N6 B13645575 4-((3-Amino-1h-1,2,4-triazol-1-yl)methyl)picolinonitrile

4-((3-Amino-1h-1,2,4-triazol-1-yl)methyl)picolinonitrile

Cat. No.: B13645575
M. Wt: 200.20 g/mol
InChI Key: UFFPUWOCOVIZMU-UHFFFAOYSA-N
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Description

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile is a heterocyclic organic compound that features a triazole ring and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile typically involves the reaction of 3-amino-1H-1,2,4-triazole with picolinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with picolinonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the triazole ring under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)picolinonitrile is unique due to the presence of both a triazole ring and a picolinonitrile moiety, which imparts specific chemical and physical properties

Properties

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

4-[(3-amino-1,2,4-triazol-1-yl)methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C9H8N6/c10-4-8-3-7(1-2-12-8)5-15-6-13-9(11)14-15/h1-3,6H,5H2,(H2,11,14)

InChI Key

UFFPUWOCOVIZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN2C=NC(=N2)N)C#N

Origin of Product

United States

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